molecular formula C11H20O3 B8538605 1-[4-(Methoxy)butyl]cyclopentane carboxylic acid

1-[4-(Methoxy)butyl]cyclopentane carboxylic acid

Cat. No.: B8538605
M. Wt: 200.27 g/mol
InChI Key: IHUHCHAQPDEGOZ-UHFFFAOYSA-N
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Description

1-[4-(Methoxy)butyl]cyclopentane carboxylic acid is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-(4-methoxybutyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-14-9-5-4-8-11(10(12)13)6-2-3-7-11/h2-9H2,1H3,(H,12,13)

InChI Key

IHUHCHAQPDEGOZ-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1(CCCC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-chlorobutyl)cyclopentane carboxylic acid methyl ester (30 mmol, 6.56 g) in a mixture of THF (60 mL) and methanol (60 mL) was added 1 N sodium hydroxide (60 mL). The mixture was heated to 40-45° C. for 15 h at which point TLC analysis of the reaction mixture indicated the absence of starting material and it was cooled to room temperature. The solvent was removed under vacuum and the residue was diluted with water (100 mL) and extracted with ether (2×100 mL) to remove any neutral impurities. Then, the basic aqueous layer was acidified with 1 N hydrochloric acid and the product was extracted with ethyl acetate (2×75 mL). The combined extracts were washed with brine solution and were dried over anhydrous sodium sulfate. After filtration of the drying agent, the solution was concentrated under vacuum and the residue was purified by silica gel column chromatography to afford 4.2 g (68%) of 1-(4-chlorobutyl)cyclopentane carboxylic acid as a liquid and 1.3 g (22%) of 1-[4-(methoxy)butyl]cyclopentane carboxylic acid as a viscous oil. HR MS (C11H20O3): Obs mass, 200.0175. Calcd mass, 200.0143 (M+).
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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